molecular formula C15H22N2O3 B8147046 tert-butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate

tert-butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate

Numéro de catalogue: B8147046
Poids moléculaire: 278.35 g/mol
Clé InChI: RYLFTAZSKDUPAA-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a tert-butyl ester group and an aminophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the morpholine ring.

    Esterification: The tert-butyl ester group is introduced through esterification, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

In industrial settings, continuous flow processes are employed to enhance efficiency and yield, utilizing flow microreactor systems for the synthesis of tertiary butyl esters.

Medicinal Chemistry

Tert-butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it valuable in developing therapeutic agents.

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules, playing a crucial role in organic chemistry research.

Biological Studies

The compound is utilized in studies to understand interactions with enzymes and receptors, particularly its role in modulating biochemical pathways that could lead to therapeutic effects.

Anticancer Properties

Research indicates that similar compounds exhibit significant anticancer activity:

  • Inhibition of Cell Proliferation : Related compounds have shown efficacy against cancer cell lines like MDA-MB-231.
  • Selectivity : These compounds often demonstrate selective toxicity towards cancer cells compared to non-cancerous cells.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on Matrix Metalloproteinases (MMPs) , specifically MMP-2 and MMP-9, which are implicated in cancer metastasis.

In Vivo Studies

In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with related compounds resulted in significant inhibition of lung metastasis compared to control groups. This highlights the therapeutic potential against metastatic cancers.

Mechanistic Insights

Biochemical assays have demonstrated that these compounds interact directly with P-glycoprotein (P-gp), influencing drug efflux mechanisms and potentially improving drug delivery efficacy.

Mécanisme D'action

The mechanism of action of tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the morpholine ring provides structural stability. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Tert-butyl ®-2-(4-hydroxyphenyl)morpholine-4-carboxylate: Similar structure but with a hydroxy group instead of an amino group.

    Tert-butyl ®-2-(4-methylphenyl)morpholine-4-carboxylate: Similar structure but with a methyl group instead of an amino group.

Uniqueness

Tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate is unique due to the presence of the aminophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Activité Biologique

Tert-butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring, an aminophenyl group, and a tert-butyl ester. The structural attributes contribute to its solubility and interaction capabilities with various biological targets.

The mechanism of action for this compound involves:

  • Interaction with Enzymes and Receptors : The aminophenyl group can form hydrogen bonds with active sites on enzymes and receptors, enhancing binding affinity. The morpholine ring provides structural stability, while the tert-butyl ester increases lipophilicity, aiding membrane permeability .
  • Biochemical Pathways Modulation : The compound may modulate various biochemical pathways through its interactions, potentially leading to therapeutic effects in disease models.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity:

  • Inhibition of Cell Proliferation : In vitro studies have shown that related compounds can inhibit cell proliferation in cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) with IC50 values indicating potent activity .
  • Selectivity : These compounds often demonstrate selective toxicity towards cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic window .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes:

  • Matrix Metalloproteinases (MMPs) : It shows inhibitory effects on MMP-2 and MMP-9, which are implicated in cancer metastasis and tissue remodeling .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl (R)-2-(4-hydroxyphenyl)morpholine-4-carboxylateHydroxy instead of amino groupModerate anticancer activity
Tert-butyl (R)-2-(4-methylphenyl)morpholine-4-carboxylateMethyl instead of amino groupLower enzyme inhibition

This compound is unique due to the presence of the amino group, which enhances its reactivity and potential biological interactions compared to its analogs .

Case Studies

  • In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with related compounds resulted in significant inhibition of lung metastasis compared to control groups. This highlights the potential for these compounds in therapeutic applications against metastatic cancers .
  • Mechanistic Insights : Studies utilizing biochemical assays have demonstrated that these compounds interact directly with P-glycoprotein (P-gp), influencing drug efflux mechanisms and potentially improving drug delivery efficacy .

Propriétés

IUPAC Name

tert-butyl (2R)-2-(4-aminophenyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLFTAZSKDUPAA-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-(4-nitro-phenyl)-morpholine-4-carboxylic acid tert-butyl ester (20 mg, 0.064 mmol) and Pd/C (5%, 2 mg) in methanol was stirred under hydrogen for 24 h. The catalyst was filtered off and washed with methanol. The filtrate was evaporated to give the title compound as an off-white solid (14 mg, 0.050 mmol, 78%). ESMS m/z 223 (M+H-tBu)+; 1H NMR (400 MHz, DMSO-d6) δ ppm 7.00 (d, J=8.3 Hz, 2H) 6.52 (d, J=8.3 Hz, 2H) 5.04 (s, 2H) 4.15 (dd, J=10.5, 2.5 Hz, 1H) 3.88 (dd, J=11.8, 2.5 Hz, 1H) 3.76 (d, J=12.8 Hz, 2H) 3.48 (td, J=11.7, 2.8 Hz, 1H) 2.92 (br. s., 1H) 2.77 (br. s., 1H) 1.41 (s, 9H).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mg
Type
catalyst
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate (I87) (100 mg, 0.324 mmol), activated charcoal (20 mg), iron(III) chloride hexahydrate (9 mg, 10 mol %), methanol (1 mL) and hydrazine hydrate (I62 mg, 1.62 mmol @ 50%) were refluxed together for five hours. The mixture was filtered through cotton, and the cotton washed with DCM (5 mL). The filtrate was evaporated, and redissolved in 95% ethanol (3 mL) and ethyl acetate (2 mL). A solution of ammonium chloride (173 mg. 3.24 mmol) in water (1 mL) was added, followed by indium powder (153 mg, 1.30 mmol). The mixture was refluxed for four hours then filtered. The collected solids were washed with DCM (20 mL) and the combined filtrates then diluted with water (10 mL) and saturated sodium bicarbonate (10 mL). The aqueous phase was washed with DCM (2×25 mL), the combined DCM extracts dried (phase separation filter) and evaporated. The residue was dissolved in 95% ethanol (3 mL), and treated at reflux with further indium powder (153 mg, 1.30 mmol) and ammonium chloride (173 mg. 3.24 mmol) in water (1 mL). After three hours the mixture was diluted with water (10 mL) and filtered. The collected solids were washed sequentially with ethyl acetate (25 mL) and saturated sodium bicarbonate (10 mL). The filtrate aqueous phase was separated, and washed with ethyl acetate (2×25 mL). The combined organic extracts were washed with brine (50 mL), dried and evaporated. The residue was chromatographed (12 g silica cartridge, 0-100% ethyl acetate/petroleum benzine 40-60° C.) to give the title compound (I88) (51.4 mg, 57% yield) as a yellow oil; 1H NMR (400 MHz, CDCl3) δ 7.19-7.12 (m, 2H), 6.71-6.63 (m, 2H), 4.33-4.25 (m, 1H), 4.03-3.85 (m, 3H), 3.73-3.60 (m, 3H), 3.02 (s, 1H), 2.84 (s, 1H). LCMS Method C: rt: 4.72 min; m/z 179.1 [M-Boc+2H]+.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
1.62 mmol
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
173 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
153 mg
Type
reactant
Reaction Step Four
Quantity
153 mg
Type
reactant
Reaction Step Five
Quantity
173 mg
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
57%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.